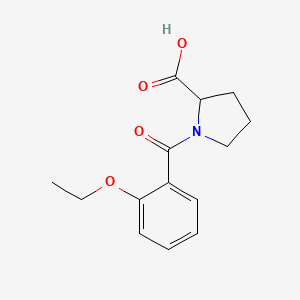

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-19-12-8-4-3-6-10(12)13(16)15-9-5-7-11(15)14(17)18/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPJSQSAWCEOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural and Synthetic Analysis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid

[1]

Executive Summary & Molecular Identity

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (often referred to as N-(2-ethoxybenzoyl)proline) is a specialized amide derivative of the cyclic amino acid L-proline.[1] It serves as a critical model compound in medicinal chemistry for understanding ortho-substituted benzamide rotamerism and acts as a structural analog to the "Western" pharmacophore of PDE5 inhibitors (e.g., Sildenafil).

Unlike simple amides, this molecule exhibits complex solution-phase dynamics due to the restricted rotation of the N-C(O) bond, exacerbated by the steric bulk of the ortho-ethoxy group. This guide provides a rigorous analysis of its conformational behavior, a validated synthetic protocol, and analytical characterization standards.[2]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 263.29 g/mol |

| Core Scaffold | Pyrrolidine (Proline) |

| Key Substituent | 2-Ethoxybenzoyl (Ortho-substituted) |

| Stereochemistry | Typically L- (S-), derived from natural L-Proline |

Molecular Architecture: Conformational Dynamics

The defining feature of this molecule is the cis-trans isomerization of the tertiary amide bond. In peptide chemistry, the trans isomer (where the

The Ortho-Effect and Rotamer Populations

The presence of the ethoxy group at the ortho position of the benzene ring introduces significant steric hindrance.

-

Trans-Rotamer: The carbonyl oxygen points away from the proline ring's bulk but forces the phenyl ring into a specific twist to accommodate the ethoxy group.

-

Cis-Rotamer: The carbonyl oxygen points toward the proline ring. The ortho-ethoxy group creates a "locking" effect, often raising the energy barrier for rotation.

Implication for Analysis: Researchers must expect dual peaks in NMR spectra (

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the cis and trans rotamers, highlighting the steric clash zones.

Figure 1: Conformational equilibrium showing the interconversion between rotamers. The ortho-ethoxy group increases the rotational energy barrier.

Validated Synthetic Protocol

The most robust method for synthesizing this compound is the Schotten-Baumann reaction .[2] This biphasic acylation ensures high yields by neutralizing the HCl byproduct immediately, preventing acid-catalyzed racemization of the proline center.

Reagents & Materials

-

Substrate: L-Proline (High purity, >99%)[1]

-

Reagent: 2-Ethoxybenzoyl chloride (Prepared in situ or purchased)[1]

-

Base: Sodium Hydroxide (NaOH), 2M aqueous solution[2]

-

Solvent: Water / Tetrahydrofuran (THF) or Acetone mixture[1]

-

Acid: 2M HCl (for precipitation)[1]

Step-by-Step Methodology

-

Solubilization:

-

Dissolve L-Proline (1.0 eq) in 2M NaOH (2.2 eq). The extra base is required to neutralize the carboxylic acid of proline and the HCl generated during acylation.

-

Note: Maintain temperature at 0–5°C using an ice bath to minimize hydrolysis of the acid chloride.

-

-

Acylation (The Critical Step):

-

Dissolve 2-Ethoxybenzoyl chloride (1.1 eq) in a minimal amount of dry acetone or THF.[1]

-

Add the acid chloride solution dropwise to the stirring proline solution over 30 minutes.

-

Checkpoint: Monitor pH.[2][3][4] If it drops below 9, add small aliquots of NaOH. A basic pH is essential to keep the proline nitrogen nucleophilic.

-

-

Reaction Maturation:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.

-

Validation: Check by TLC (System: MeOH/DCM 1:9). The ninhydrin stain for free proline should disappear.

-

-

Work-up & Isolation:

-

Wash the basic aqueous layer with Diethyl Ether (

) twice. This removes unreacted acid chloride and neutral impurities (e.g., anhydrides). -

Acidification: Carefully acidify the aqueous phase with 2M HCl to pH 1–2 . The product will precipitate as an oil or white solid.

-

Extract the acidic aqueous phase with Ethyl Acetate (3x).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether/Petroleum Ether.

-

Synthetic Workflow Diagram

Figure 2: Step-by-step Schotten-Baumann synthesis workflow for N-acylation.[1]

Analytical Characterization

Validating the structure requires distinguishing between impurities and rotamers.

Nuclear Magnetic Resonance ( NMR)

-

Solvent:

or DMSO- -

Characteristic Signals:

-

Amide Rotamers: You will observe two sets of signals (ratio typically 3:1 or 4:1 depending on solvent).

-

-Proton: The proton at the chiral center (

-

Ethoxy Group:

-

Triplet (

) at -

Quartet (

) at

-

-

Aromatic Region: Multiplets at

6.9–7.5 ppm. The ortho nature of the substituent often splits these signals distinctly compared to unsubstituted benzoyl derivatives.

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (

) and Negative Mode ( -

Expected Mass:

Troubleshooting Purity

If the melting point is broad (e.g., >2°C range), do not immediately assume chemical impurity.

-

Check HPLC: If HPLC shows two peaks that coalesce at higher temperatures (e.g., 50°C), these are rotamers.

-

Check Water: The carboxylic acid moiety is hygroscopic. Dry the sample under high vacuum over

before characterization.

References

-

BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline. Retrieved from [1]

-

MDPI. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Biomolecules.[5][6][7] Retrieved from [1]

-

National Institutes of Health (NIH). (2024). Conformational differences between cis and trans proline isomers... as studied by 1H-NMR. Biopolymers.[7] Retrieved from

-

ChemicalBook. (2024).[6] 2-Ethoxybenzoyl chloride Synthesis and Reaction Conditions. Retrieved from [1]

-

PubChem. (2025). Compound Summary: N-acyl prolines and related structures. Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. odinity.com [odinity.com]

- 5. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid molecular weight and formula

The following technical guide provides an in-depth physicochemical and synthetic profiling of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid , a significant N-acyl proline scaffold used in medicinal chemistry and peptidomimetic drug design.

Physicochemical Profiling, Synthetic Utility, and Structural Dynamics

Executive Technical Summary

This compound (also referred to as N-(2-ethoxybenzoyl)-L-proline ) is a functionalized amino acid derivative characterized by an amide bond linking a proline residue to a 2-ethoxybenzoic acid moiety. Structurally, it belongs to the class of N-acyl prolines , which are critical scaffolds in the development of ACE inhibitors, prolyl oligopeptidase (POP) inhibitors, and nootropic agents (racetam analogs).

Unlike rigid bicyclic structures, this molecule exhibits distinct rotameric dynamism due to the restricted rotation around the tertiary amide bond, a feature that significantly influences its binding affinity in biological targets.

Physicochemical Specifications

The following data establishes the core identity and calculated properties of the molecule.

Table 1: Molecular Identity & Constants

| Property | Value | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Common Name | N-(2-Ethoxybenzoyl)-L-proline | Assumes L-Proline starting material |

| Molecular Formula | C₁₄H₁₇NO₄ | Confirmed by stoichiometry |

| Molecular Weight | 263.29 g/mol | Average mass |

| Monoisotopic Mass | 263.1158 Da | For High-Res MS (HRMS) |

| CAS Registry Number | Not assigned generic commodity ID | Custom synthesis entity; Components: 42926-52-3 (Chloride) + 147-85-3 (Proline) |

| Physical State | White to off-white crystalline solid | Predicted based on analogs |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (acidic pH) |

| pKa (COOH) | ~3.6 – 3.8 | Typical for N-acyl prolines |

| LogP | ~1.8 – 2.1 | Predicted (Lipophilic amide) |

Synthetic Methodology

The synthesis of this compound is most efficiently achieved via a Schotten-Baumann acylation or a mixed anhydride coupling . The Schotten-Baumann protocol is preferred for its operational simplicity and high yield, utilizing the acid chloride in a biphasic system.

Reaction Pathway

The synthesis involves the nucleophilic attack of the proline nitrogen on the carbonyl carbon of 2-ethoxybenzoyl chloride.

Figure 1: Synthetic pathway via Schotten-Baumann acylation. The base (NaOH) neutralizes the HCl byproduct to drive the equilibrium.

Experimental Protocol (Standardized)

Objective: Synthesis of 5.0 g of Target Compound.

-

Preparation of Aqueous Phase:

-

Dissolve L-Proline (2.19 g, 19.0 mmol) in 2N NaOH (20 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

-

Acylation Step:

-

Dissolve 2-Ethoxybenzoyl chloride (3.50 g, 19.0 mmol) in dry Dichloromethane (DCM, 10 mL) or add dropwise neat if liquid.

-

Add the acid chloride slowly to the stirred proline solution over 30 minutes, maintaining temperature < 5°C.

-

Critical Control Point: Simultaneously add 2N NaOH dropwise to maintain pH between 9–10. If pH drops below 8, the proline amine becomes protonated and unreactive.

-

-

Work-up:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted acid chloride/anhydrides.

-

Acidification: Cool the aqueous layer and carefully acidify to pH 2.0 using 6N HCl. The product will precipitate or form an oil.

-

Extract the product into Ethyl Acetate (3 x 30 mL) .

-

-

Purification:

-

Dry the combined organic layers over anhydrous

.[1] -

Concentrate under reduced pressure.

-

Recrystallize from EtOAc/Hexanes to yield the pure acid.

-

Structural Dynamics: Rotamerism

A critical feature of N-acyl prolines is the existence of cis/trans rotamers in solution. The steric bulk of the ortho-ethoxy group on the benzoyl ring interacts with the pyrrolidine ring, creating a high energy barrier for rotation around the amide bond (

-

Trans-isomer: The carbonyl oxygen is trans to the C-alpha proton of the proline. Usually the major conformer in solution.

-

Cis-isomer: The carbonyl oxygen is cis to the C-alpha proton.

-

NMR Implication: In

NMR (DMSO-d6), you will likely observe dual signal sets (approx. 3:1 or 4:1 ratio) for the proline ring protons and the ethoxy methylene group. This is not an impurity but an intrinsic property of the molecule.

Analytical Characterization

To validate the synthesis, the following spectral fingerprints are required.

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Expect a peak at m/z 264.3 . -

Negative Mode (

): Expect a peak at m/z 262.3 . -

Fragmentation Pattern: Loss of the carboxyl group (

, -44 Da) and cleavage of the amide bond (loss of proline, -115 Da).

Proton NMR ( NMR, 400 MHz, DMSO-d6)

- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

- 7.0 – 7.4 ppm (m, 4H): Aromatic protons (Benzoyl ring).

-

4.3 – 4.5 ppm (m, 1H): Proline

-

4.1 ppm (q, 2H): Ethoxy

-

3.4 – 3.6 ppm (m, 2H): Proline

-

1.8 – 2.2 ppm (m, 4H): Proline

-

1.3 ppm (t, 3H): Ethoxy

Applications in Drug Discovery

This molecule serves as a versatile building block in three primary areas:

-

Peptidomimetics: It acts as a constrained amino acid analogue. The 2-ethoxybenzoyl group mimics the steric and electronic properties of specific hydrophobic pockets in enzymes like Prolyl Oligopeptidase (POP) .

-

Chiral Resolution Agents: Due to the chiral center at the proline C2 position, the acid can be used to resolve racemic amines via diastereomeric salt formation.

-

Nootropic Analog Development: Structurally, it is the "open-ring" acid precursor to potential racetam-like drugs. Cyclization or esterification of this scaffold can yield lipophilic prodrugs capable of crossing the blood-brain barrier.

References

- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. International Union of Pure and Applied Chemistry.

- Schotten, C., & Baumann, E. (1884). "Über die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Standard protocol basis).

-

PubChem Compound Summary. (2024). "2-Ethoxybenzoic acid" (Starting Material).[2][3] Link

-

ChemicalBook Database. (2024).[4] "L-Proline" (CAS 147-85-3) and "2-Ethoxybenzoyl chloride" (CAS 42926-52-3).[5] Link

-

Beilstein Journal of Organic Chemistry. (2017). "Mechanochemical approach to peptide coupling." (Context for proline coupling efficiency). Link

Sources

- 1. WO2014146494A1 - Î-aminocarbonyl compound, preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 2. Hubei Xinyuanshun Pharmaceutical Chemical Co., Ltd. Produktliste-E-Mail-Seite 91-Chemicalbook [chemicalbook.com]

- 3. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Wuhan Hezhong Biochemical Manufacturing Co., Ltd. Produktliste-E-Mail-Seite 48-Chemicalbook [chemicalbook.com]

Is 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid a chiral molecule?

An In-Depth Technical Guide to the Chirality and Stereochemical Considerations of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is an intrinsically chiral molecule. Its chirality originates from the stereocenter at the C2 position of the pyrrolidine ring, a core structure derived from the amino acid proline. This guide provides a comprehensive technical analysis of the structural basis for this chirality, its profound implications in the context of medicinal chemistry and drug development, and the rigorous experimental methodologies required for the analysis and separation of its stereoisomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a thorough understanding and empirical characterization of the stereochemistry of such molecules are paramount for regulatory approval and clinical success. This document serves as a foundational resource, detailing the causality behind experimental choices and presenting self-validating protocols for chiral analysis.

Part 1: The Structural Basis of Chirality

The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The biological systems targeted by drugs—receptors, enzymes, and nucleic acids—are themselves chiral, composed of L-amino acids and D-sugars. Consequently, the two mirror-image forms of a chiral drug, known as enantiomers, can interact differently with these biological targets. This can lead to substantial variations in their pharmacodynamic (efficacy), pharmacokinetic (ADME), and toxicological profiles. The pyrrolidine ring, a core component of the title molecule, is a ubiquitous heterocyclic fragment found in numerous natural products and synthetic drugs, making the stereoselective synthesis of its derivatives a critical field of study.[1]

Structural Analysis of this compound

The chirality of this compound is unequivocally determined by the presence of a single asymmetric carbon atom, or stereocenter.

-

Identification of the Stereocenter: The chiral center is the carbon atom at the 2-position of the pyrrolidine ring (C2). This is the alpha-carbon relative to the carboxylic acid group.

-

Cause of Chirality: This C2 atom is bonded to four distinct substituent groups, fulfilling the requirement for a stereocenter:

-

A hydrogen atom (-H).

-

A carboxylic acid group (-COOH).

-

The nitrogen atom of the pyrrolidine ring, which is part of the N-acyl amide linkage (-N(C=O)C₆H₄OCH₂CH₃).

-

The C3 carbon atom of the pyrrolidine ring, leading into the rest of the cyclic structure (-CH₂-).

-

The presence of this single stereocenter means the molecule must exist as a pair of enantiomers: (S)-1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid and (R)-1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid. Syntheses often utilize L-proline (which has the S-configuration) as a starting material, a common strategy that yields the corresponding (S)-enantiomer of the final product.[2][3]

Caption: Molecular structure highlighting the C2 stereocenter ().

Part 2: Experimental Methodologies for Chiral Analysis and Separation

To ensure the safety, efficacy, and quality of a chiral pharmaceutical compound, robust and validated analytical methods are essential. The choice of method depends on the objective, whether it is for analytical quantification of enantiomeric purity or for preparative separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for the analytical separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.

Causality and Principle: This method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and create a transient diastereomeric complex with each enantiomer of the analyte. The difference in the stability of these complexes leads to different retention times, enabling separation. Polysaccharide-based columns are widely used for their broad applicability.[4]

Self-Validating Protocol for Method Development:

-

Column Selection:

-

Begin with a polysaccharide-based CSP, such as a column coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These are known for their versatility in separating a wide range of chiral compounds.

-

-

Mobile Phase Screening:

-

Normal Phase (Primary Choice): Screen with mixtures of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient is 90:10 (Hexane:IPA).

-

Acidic/Basic Additive: To improve peak shape and resolution for a carboxylic acid analyte, add a small amount (0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA). The TFA ensures the carboxyl group is consistently protonated, preventing ionic interactions that cause peak tailing.

-

-

Method Optimization:

-

Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage generally decreases retention time.

-

Optimize the column temperature (e.g., 25-40 °C) to improve efficiency.

-

Set the flow rate to a standard value (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

-

Detection:

-

Utilize a UV detector. The 2-ethoxybenzoyl moiety contains a strong chromophore, allowing for sensitive detection at a wavelength around 230-254 nm.

-

-

System Suitability Test (SST): Before sample analysis, validate the system by injecting a standard of the racemic mixture. The system is deemed suitable if:

-

The resolution between the two enantiomer peaks (Rs) is greater than 1.5.

-

The tailing factor for each peak is between 0.8 and 1.5.

-

The reproducibility of retention times and peak areas for replicate injections is within acceptable limits (e.g., <2% RSD).

-

Data Presentation: Starting Conditions for Chiral HPLC

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1) | Acetonitrile / Methanol / TFA (50:50:0.1) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 230 nm | UV at 230 nm |

Diastereomeric Salt Crystallization

For preparative-scale separation, diastereomeric salt crystallization is a classical and effective method.

Causality and Principle: This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomeric salt can be selectively precipitated while the other remains in solution.

Self-Validating Protocol:

-

Resolving Agent Selection: Choose a commercially available, enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-cinchonidine.

-

Stoichiometry: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount ensures that the less soluble diastereomeric salt preferentially crystallizes in high purity.

-

Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals. The process may be initiated by seeding with a small crystal of the desired salt.

-

Isolation and Liberation:

-

Collect the precipitated crystals by filtration.

-

Verify the diastereomeric purity of the salt using standard achiral HPLC or NMR.

-

To recover the desired enantiomer of the acid, dissolve the salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and precipitates the enantiomerically enriched free acid. The chiral amine remains in the aqueous layer as its hydrochloride salt.

-

-

Purity Check: Determine the enantiomeric excess (ee%) of the recovered acid using the previously developed chiral HPLC method. An ee% of >98% is typically targeted.

Caption: Workflow for the chiral analysis and separation of enantiomers.

Conclusion

The molecule this compound is definitively chiral, possessing a stereocenter at the C2 position of its pyrrolidine core. This structural feature necessitates its existence as (R) and (S) enantiomers, which are likely to exhibit distinct biological activities. For any research or development program involving this compound, rigorous stereochemical control and analysis are not merely procedural but are fundamental to ensuring scientific validity, regulatory compliance, and therapeutic success. The methodologies outlined in this guide, particularly chiral HPLC for analytical quantification and diastereomeric salt crystallization for preparative separation, provide a robust framework for managing the critical aspect of its chirality.

References

- Production of Pyrrolidine Derivatives.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information (PMC). [Link]

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. PrepChem.com. [Link]

-

pyrrolidine-2-carboxylic acid;(2S). PubChem, National Center for Biotechnology Information. [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: pKa Profiling of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid

Executive Summary

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(2-ethoxybenzoyl)proline). This molecule is a critical intermediate and potential process-related impurity in the synthesis of Sildenafil (Viagra).

Understanding the pKa of this compound is not merely an academic exercise; it is the fundamental control point for the purification of Sildenafil. By manipulating the pH relative to this pKa, process chemists can selectively retain this impurity in the aqueous phase or extract it into the organic phase, ensuring high-purity API isolation.

Key Data Point:

-

Estimated pKa (COOH): 3.8 ± 0.2 (25°C)

-

Functional Class: Monoprotic Carboxylic Acid (Non-zwitterionic)

Structural Analysis & Theoretical pKa Prediction

To accurately determine the pKa without immediate access to a physical sample, we must apply structural dissection and comparative analog analysis.

Structural Dissection

The molecule consists of a proline ring N-acylated by a 2-ethoxybenzoyl group.

-

Pyrrolidine Ring: The nitrogen atom is part of an amide bond.[1] Unlike free proline (where the secondary amine is basic, pKa ~10.6), the amide nitrogen here has no basic character in aqueous solution due to resonance delocalization of the lone pair into the carbonyl group.

-

Carboxylic Acid (C2 Position): This is the sole ionizable group.

-

2-Ethoxybenzoyl Substituent: This group exerts electronic effects on the carboxyl group through the amide linkage.

The "Zwitterion Shift"

Free proline exists as a zwitterion at neutral pH. Its pKa1 (COOH) is unusually low (1.99) due to the inductive withdrawal of the adjacent positively charged ammonium group (

In This compound , the nitrogen is acylated. It carries no positive charge. Consequently, the electron-withdrawing effect is significantly reduced compared to the ammonium cation. This causes the pKa of the carboxylic acid to shift upward , returning to the typical range of N-acyl amino acids.

Analog Comparative Data

We validate this prediction against experimentally known analogs:

| Compound | Structure | pKa (COOH) | Source |

| L-Proline | Free Amino Acid (Zwitterionic) | 1.99 | Experimental [1] |

| N-Acetyl-L-proline | N-Acyl Analog | 3.64 | Experimental [2] |

| N-Benzoyl-L-proline | N-Aryl-Acyl Analog | 3.90 | Experimental [3] |

| 1-(2-Ethoxybenzoyl)... | Target Molecule | 3.8 ± 0.2 | Predicted |

Physicochemical Implications & Separation Logic

The pKa value of ~3.8 dictates the solubility profile (LogD) and extraction strategy.

Ionization Pathway

The molecule exists in equilibrium between its unionized (hydrophobic) form and its ionized (hydrophilic) carboxylate form.

Caption: The ionization equilibrium shift. At pH 5.8 (pKa + 2), >99% of the molecule is in the anionic, water-soluble form.

The "Self-Validating" Purification Protocol

In Sildenafil synthesis, the final product is a base (piperazine/guanine-like system). This acid (this compound) is a contaminant.

-

Scenario A (Acidic Wash): If you wash the organic reaction mixture with dilute acid (pH 1-2), this impurity remains protonated (neutral) and stays in the organic layer, contaminating the product.

-

Scenario B (Basic Extraction - CORRECT): If you wash the organic layer with a mild base (e.g., Sodium Bicarbonate, pH ~8.5):

-

pH >> pKa (3.8).

-

The impurity deprotonates to form the carboxylate salt.

-

LogD drops drastically (becomes hydrophilic).

-

The impurity migrates to the aqueous waste layer.

-

The Sildenafil base (pKa ~8.7 for the piperazine) remains largely organic-soluble or precipitates as a free base depending on the exact solvent system.

-

Experimental Determination Protocol

If strict regulatory filing requires an experimental pKa for this specific CAS number, use the Potentiometric Titration method. This is the "Gold Standard" for carboxylic acids.

Materials

-

Instrument: Mettler Toledo T5/T7 or Sirius T3 Titrator.

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Solvent: Water (degassed) or Water/Methanol (if solubility is < 0.5 mg/mL).

-

Sample: ~5-10 mg of pure this compound.

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the glass pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

-

Sample Preparation: Dissolve the sample in 30 mL of degassed 0.1 M KCl (ionic strength adjustor).

-

Note: If the sample is insoluble in water at low pH, use a co-solvent method (titrate in 30%, 40%, 50% MeOH and extrapolate to 0% MeOH via the Yasuda-Shedlovsky equation).

-

-

Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the species is fully protonated).

-

Titration: Titrate with 0.1 M KOH in increments of 0.05 mL. Wait for electrode stability (<0.1 mV/s drift) at each point.

-

Data Processing: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection point analysis).

Caption: Standard Operating Procedure for Potentiometric pKa Determination.

References

-

PubChem. Proline (CID 145742) - Chemical and Physical Properties.[3] National Library of Medicine. Available at: [Link]

-

Yeast Metabolome Database. N-Acetyl-D-proline (YMDB00833). Available at: [Link]

- Pfizer Inc.Process for the preparation of sildenafil. U.S. Patent 5,250,534. (Describes the synthetic context of the intermediate).

Sources

N-(2-ethoxybenzoyl)proline PubChem CID and chemical identifiers

An In-depth Technical Guide to N-(2-ethoxybenzoyl)proline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-ethoxybenzoyl)proline, a derivative of the proteinogenic amino acid L-proline. Due to its limited availability in public chemical databases, this document outlines a robust, proposed synthesis protocol based on well-established chemical reactions. It further details the expected chemical identifiers, physicochemical properties, and potential applications in the fields of drug discovery and asymmetric catalysis, drawing insights from closely related analogues. This guide is intended for researchers, chemists, and professionals in pharmaceutical and chemical development who require a foundational understanding and practical approach to the synthesis and utilization of novel proline derivatives.

Introduction: The Significance of N-Acylated Proline Derivatives

Proline, unique among the 20 common amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins.[1][2] This structural feature makes proline and its derivatives highly valuable in various scientific domains. N-acylation, the attachment of an acyl group to the proline nitrogen, is a common modification that can dramatically alter the molecule's properties and applications. These derivatives are widely explored as chiral building blocks in organic synthesis, as components of peptidomimetics in drug discovery, and as organocatalysts.[3] The introduction of a substituted benzoyl group, such as the 2-ethoxybenzoyl moiety, can fine-tune the steric and electronic properties of the proline scaffold, potentially leading to novel biological activities or enhanced catalytic efficiencies.

Chemical Identity and Physicochemical Properties

A thorough search of the PubChem database did not yield a specific Compound Identification (CID) for N-(2-ethoxybenzoyl)proline. This suggests that the compound is not widely cataloged or may be a novel entity for many researchers. However, based on its constituent parts (L-proline and 2-ethoxybenzoic acid), we can predict its chemical identifiers and properties.

Predicted Chemical Identifiers

The following table summarizes the predicted chemical identifiers for N-(2-ethoxybenzoyl)-L-proline.

| Identifier | Predicted Value |

| IUPAC Name | (2S)-1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O |

| InChI Key | (Predicted) Based on structure |

| CAS Number | Not assigned |

Estimated Physicochemical Properties

The physicochemical properties of N-(2-ethoxybenzoyl)proline can be estimated by referencing analogous compounds, such as N-benzoyl-L-proline. These estimations are valuable for planning synthesis, purification, and formulation studies.

| Property | Estimated Value / Observation | Reference Compound |

| Appearance | White to off-white solid | N-Benzoyl-L-proline |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water. | General N-acylated amino acids |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. | N-Benzoyl-L-proline (148-151 °C) |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 3-4. | N-acylated amino acids |

Synthesis of N-(2-ethoxybenzoyl)proline

The most logical and established method for the synthesis of N-(2-ethoxybenzoyl)proline is the Schotten-Baumann reaction.[4][5] This reaction involves the acylation of the secondary amine of L-proline with 2-ethoxybenzoyl chloride in the presence of a base.

Reaction Scheme

Caption: Synthesis of N-(2-ethoxybenzoyl)proline via Schotten-Baumann reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N-(2-ethoxybenzoyl)-L-proline.

Materials:

-

L-Proline (1.0 eq)

-

Sodium hydroxide (NaOH) (2.5 eq)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Proline: In a round-bottom flask, dissolve L-proline (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath with stirring.

-

Acylation: Slowly add 2-ethoxybenzoyl chloride (1.05 eq) dropwise to the cold L-proline solution over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x volume) to remove any unreacted acyl chloride and other organic impurities. Discard the organic layers.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, followed by 1M HCl. A white precipitate should form.

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(2-ethoxybenzoyl)proline can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.

Synthesis of 2-Ethoxybenzoyl Chloride

The precursor, 2-ethoxybenzoyl chloride, can be synthesized from 2-ethoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

Caption: Synthesis of 2-ethoxybenzoyl chloride from 2-ethoxybenzoic acid.

Potential Applications in Drug Development and Research

Peptidomimetics and Drug Design

The rigid cyclic structure of the proline scaffold is often incorporated into peptidomimetics to constrain the conformational flexibility of a peptide ligand, which can lead to increased potency, selectivity, and metabolic stability. The N-acyl group can be designed to interact with specific pockets of a biological target, such as an enzyme active site or a receptor binding domain. The 2-ethoxybenzoyl group, with its combination of aromatic and flexible ether functionalities, offers a unique set of potential interactions.

Organocatalysis

Proline and its derivatives are well-known organocatalysts, particularly in asymmetric synthesis.[3] They can catalyze a variety of carbon-carbon bond-forming reactions, such as aldol and Mannich reactions, with high enantioselectivity. The N-substituent plays a crucial role in modulating the catalyst's activity and selectivity. N-(2-ethoxybenzoyl)proline could potentially serve as a novel chiral catalyst or ligand in asymmetric transformations.

Biological Activity of Proline Analogs

Numerous proline analogs have been investigated for their biological activities.[10][11] These activities range from enzyme inhibition to modulation of cellular processes. The introduction of the 2-ethoxybenzoyl group could confer novel biological properties, making N-(2-ethoxybenzoyl)proline a candidate for screening in various disease models.

Conclusion

N-(2-ethoxybenzoyl)proline represents an interesting yet underexplored derivative of L-proline. While it currently lacks a dedicated entry in major chemical databases like PubChem, its synthesis is readily achievable through established methodologies such as the Schotten-Baumann reaction. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this compound. The unique structural features imparted by the 2-ethoxybenzoyl group make it a promising candidate for further investigation in the fields of medicinal chemistry, drug discovery, and asymmetric catalysis. Future studies are warranted to elucidate its specific physicochemical properties and biological activities.

References

-

Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

- Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2015). Synthesis of n-acylated amino acid surfactant from l-proline and palmitoyl chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118319726, 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103841364. Retrieved from [Link].

- Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016397, 2-Ethoxybenzoyl chloride. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 614, proline dl-form. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4389, N-Succinyl-L-proline. Retrieved from [Link].

-

LibreTexts Chemistry. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

- Meena, M., et al. (2017). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Frontiers in Plant Science, 8, 2059.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54941372, L-Proline, N-(thiophen-2-carbonyl)-, ethyl ester. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5810, L-Hydroxyproline. Retrieved from [Link].

-

Wikipedia. (2024). Proline. Retrieved from [Link]

- Phang, J. M., et al. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Oncology, 9, 79.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170612, L-alpha-Aspartyl-L-proline. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8988, D-Proline. Retrieved from [Link].

-

Yeast Metabolome Database. (n.d.). N-acetyl-D-proline (YMDB00833). Retrieved from [Link]

- Liang, L., et al. (2013). Role of Proline in Pathogen and Host Interactions. Antioxidants & Redox Signaling, 19(17), 2144-2156.

- Umumararungu, T., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 56(1), 1-17.

- Zenclussen, A. C., et al. (2023). Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. International Journal of Molecular Sciences, 24(22), 16447.

-

IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 3. Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline [mdpi.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. 2-Ethoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Ethoxybenzoyl chloride | 42926-52-3 [chemicalbook.com]

- 8. 2-Ethoxybenzoyl chloride | CAS 42926-52-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2-Ethoxybenzoyl chloride | C9H9ClO2 | CID 3016397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid Derivatives: Synthesis, Potential Applications, and Future Directions

Abstract

The pyrrolidine-2-carboxylic acid scaffold, a core component of the amino acid proline, is a privileged structure in medicinal chemistry, lending itself to a wide array of therapeutic applications.[1][2] The introduction of an N-aroyl substituent, such as a benzoyl group, can significantly modulate the biological activity of the parent scaffold. This in-depth technical guide explores the landscape of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid derivatives. While specific research on this particular substitution pattern is nascent, this document synthesizes existing knowledge on structurally related N-benzoyl and N-aroyl pyrrolidine-2-carboxylic acids to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into proposed synthetic strategies, potential biological targets based on structure-activity relationships of analogous compounds, and detailed experimental protocols to guide future research in this promising chemical space.

The Pyrrolidine-2-Carboxylic Acid Core: A Foundation for Drug Discovery

The five-membered, saturated nitrogen-containing heterocycle of pyrrolidine is a cornerstone in the design of bioactive molecules.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in achieving target selectivity and potency.[1] The pyrrolidine-2-carboxylic acid moiety, in particular, is found in numerous natural products and has been successfully incorporated into a multitude of synthetic drugs.[1][2]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

-

Enzyme Inhibition: Notably as inhibitors of angiotensin-converting enzyme (ACE), dipeptidyl peptidase-4 (DPP-IV), and various glycosidases.[1][3][4][5][6]

-

Antimicrobial and Antifungal Activity: Exhibiting efficacy against a range of bacterial and fungal pathogens.[2][7][8]

-

Anticancer Properties: Showing promise in the development of novel anti-cancer agents.[9][10]

-

Central Nervous System (CNS) Activity: Acting as antagonists for ionotropic glutamate receptors.[11]

The versatility of the pyrrolidine-2-carboxylic acid core makes it an attractive starting point for the development of new therapeutic agents.

The Influence of the N-Aroyl Moiety: A Gateway to Diverse Bioactivity

The introduction of an aroyl group at the 1-position of the pyrrolidine ring is a common strategy to enhance and diversify biological activity. The N-benzoyl group, in particular, has been a key feature in several classes of bioactive compounds.

Structure-Activity Relationships of N-Benzoyl Analogs

Studies on various N-benzoylpyrrolidine derivatives have revealed key insights into their structure-activity relationships (SAR). For instance, in the context of tyrosinase inhibitors, the substitution pattern on the benzoyl ring significantly impacts potency.[12] Similarly, for antagonists of dopamine D2/D3 receptors, the nature and position of substituents on the aromatic ring are critical for high-affinity binding.[13]

The presence of an ortho-substituent on the benzoyl ring, such as the ethoxy group in our topic compound, can be expected to induce a conformational bias in the molecule. This can influence its binding to biological targets in several ways:

-

Steric Effects: The ethoxy group can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's active site.

-

Electronic Effects: The oxygen atom of the ethoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and the adjacent amide bond, potentially influencing hydrogen bonding and other non-covalent interactions.

-

Hydrophobic Interactions: The ethyl chain provides a small hydrophobic patch that could engage with hydrophobic pockets in a protein target.

While direct evidence for the 2-ethoxybenzoyl substituent is limited, these general principles provide a rational basis for its potential to confer novel biological properties.

Proposed Synthesis of this compound Derivatives

A plausible and efficient synthetic route to the target compounds can be designed based on well-established amide bond formation reactions. The general strategy involves the acylation of the secondary amine of a pyrrolidine-2-carboxylic acid derivative with a 2-ethoxybenzoyl chloride or a related activated carboxylic acid species.

General Synthetic Protocol

A typical synthetic workflow would involve the following steps:

-

Protection of the Carboxylic Acid: The carboxylic acid moiety of L-proline (or its enantiomer) is often protected as an ester (e.g., methyl or benzyl ester) to prevent self-condensation and other side reactions.

-

N-Acylation: The protected proline is then reacted with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis for methyl esters, hydrogenolysis for benzyl esters) to yield the final this compound.

This synthetic approach is versatile and can be adapted to produce a library of derivatives with various substituents on both the pyrrolidine ring and the benzoyl moiety.

Caption: General synthetic workflow for this compound.

Potential Therapeutic Applications: A Forward Look

Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.

Angiotensin-Converting Enzyme (ACE) Inhibition

The pyrrolidine-2-carboxylic acid scaffold is a key component of many ACE inhibitors, such as captopril and enalapril.[5][6] The carboxylic acid group is crucial for chelating the zinc ion in the active site of ACE.[5] The N-acyl group plays a significant role in binding to the S1 and S2 subsites of the enzyme.[5] It is plausible that the 1-(2-ethoxybenzoyl) moiety could confer a unique binding profile to ACE, potentially leading to novel inhibitors with improved potency or selectivity.

Antimicrobial and Antifungal Agents

Numerous studies have reported the antimicrobial and antifungal properties of N-acylpyrrolidine derivatives.[2][7][8] The mechanism of action is often multifaceted, but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the 2-ethoxybenzoyl group could enhance the ability of these compounds to penetrate microbial cells and exert their effects.

Anticancer Therapeutics

The pyrrolidine core is present in several anticancer agents.[9][10] Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against lung cancer cell lines.[10] The specific substitution pattern on the N-aryl group is critical for their cytotoxic effects. Investigating the anticancer potential of this compound derivatives would be a logical extension of this research.

Future Research and Development

The field of this compound derivatives is ripe for exploration. Future research efforts should be directed towards:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of these derivatives with variations in the stereochemistry of the pyrrolidine ring and additional substituents on the benzoyl moiety.

-

Biological Screening: Comprehensive in vitro screening against a panel of relevant biological targets, including ACE, various microbial strains, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to elucidate the key structural features required for optimal activity and selectivity.

-

Computational Modeling: The use of molecular docking and other computational tools to understand the binding modes of these compounds and to guide the design of more potent analogs.

Experimental Protocols

General Procedure for the Synthesis of Methyl 1-(2-Ethoxybenzoyl)-L-prolinate

To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). The mixture is stirred for 15 minutes, after which 2-ethoxybenzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

General Procedure for the Hydrolysis to 1-(2-Ethoxybenzoyl)-L-proline

To a solution of methyl 1-(2-ethoxybenzoyl)-L-prolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material. The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated to yield the final carboxylic acid.

Caption: A proposed workflow for the biological evaluation and lead identification of novel derivatives.

Conclusion

While direct experimental data on this compound derivatives remains to be established in the public domain, the foundational knowledge of the pyrrolidine-2-carboxylic acid scaffold and its N-aroyl derivatives provides a strong rationale for their investigation. The unique steric and electronic properties of the 2-ethoxybenzoyl substituent may unlock novel biological activities, particularly in the areas of enzyme inhibition and antimicrobial and anticancer therapies. This guide serves as a comprehensive starting point for researchers to embark on the synthesis, biological evaluation, and optimization of this promising class of compounds. The detailed protocols and hypothesized applications are intended to catalyze further research and development in this exciting area of medicinal chemistry.

References

- Poyraz, S., et al. (2022). N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety: Synthesis, crystal structure, and biological evaluation. Journal of Molecular Structure, 1250, 131835.

- Poyraz, S., et al. (2022). CORRECTED PROOF. Journal of Molecular Structure.

- Jadhav, S. B., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 11(20), 3364-3381.

- Rasmussen, M. F., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 64(6), 3189-3211.

- Zarghi, A., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3087.

- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-41.

- PrepChem. (n.d.). Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid.

- Wang, Y., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Journal of Medicinal Chemistry, 51(24), 7806-7816.

- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.

- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- Almquist, R. G., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 28(8), 1062-1066.

- ChEMBL. (n.d.). Document: Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benza...

- Google Patents. (n.d.).

- Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. International Journal of Pharmaceutical Sciences and Research, 13(11), 4381-4391.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.

- Kosenkov, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3794.

- El-Sayed, M. A. A., et al. (2009). ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. Bioorganic & Medicinal Chemistry, 17(10), 3587-3596.

- Akıncıoğlu, H., & Akıncıoğlu, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243912.

- Google Patents. (n.d.).

- Karcı, F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013.

- Al-Khafaji, K. Z. H., & Al-Ghanimi, K. S. S. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1042517.

- de Freitas, C. F., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(32), 28999-29010.

- Wikipedia. (n.d.). Discovery and development of ACE inhibitors.

- Domagala, J. M., et al. (1987). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(1), 112-120.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 6. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 8. rua.ua.es [rua.ua.es]

- 9. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity [mdpi.com]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 11. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid

Introduction

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is an N-acylated derivative of the naturally occurring amino acid L-proline. The incorporation of the 2-ethoxybenzoyl group onto the proline scaffold introduces specific steric and electronic properties, making it a valuable chiral building block for synthetic chemistry. Such derivatives are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of more complex pharmaceutical agents and peptidomimetics.[1] The rigid pyrrolidine ring provides a conformationally constrained backbone, which is a desirable feature in designing molecules with specific biological activities.

This document provides a comprehensive, field-proven protocol for the synthesis of this target compound, starting from commercially available and inexpensive L-proline. The chosen synthetic route employs the robust and highly efficient Schotten-Baumann reaction, a classic method for the acylation of amines.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory procedure, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of this compound is achieved through the N-acylation of L-proline with 2-ethoxybenzoyl chloride. This transformation is ideally conducted under Schotten-Baumann conditions, which involve a biphasic system, typically an organic solvent and an aqueous base.[4][5]

Core Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[4][5]

-

Nucleophilic Attack: The secondary amine of L-proline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 2-ethoxybenzoyl chloride. This forms a tetrahedral intermediate.

-

Chloride Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion as a leaving group.

-

Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The aqueous base (in this protocol, sodium hydroxide) is crucial as it neutralizes the HCl, preventing the protonation of the unreacted L-proline amine.[2][3] This protonation would render the amine non-nucleophilic and halt the reaction. By maintaining an alkaline pH, the equilibrium is continuously driven towards the formation of the final amide product.[3]

The choice to maintain a low temperature during the addition of the acyl chloride is critical to minimize the competing hydrolysis of the 2-ethoxybenzoyl chloride by the aqueous base, which would otherwise reduce the overall yield.

Caption: Reaction mechanism overview.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale procedure for the synthesis of the title compound.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | CAS Number |

| L-Proline | 115.13 | 50.0 | 1.0 | 5.76 g | 147-85-3 |

| 2-Ethoxybenzoyl chloride | 184.62 | 50.0 | 1.0 | 9.23 g (7.6 mL) | 607-77-2 |

| Sodium Hydroxide (NaOH) | 40.00 | 150.0 | 3.0 | 6.00 g | 1310-73-2 |

| Diethyl Ether | 74.12 | - | - | 50 mL | 60-29-7 |

| Hydrochloric Acid (conc.) | 36.46 | - | - | As needed (~10 mL) | 7647-01-0 |

| Deionized Water | 18.02 | - | - | ~400 mL | 7732-18-5 |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Two 100 mL dropping funnels

-

Ice-water bath

-

pH meter or pH indicator strips

-

Separatory funnel (250 mL)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Synthesis Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Preparation of Solutions:

-

L-Proline Solution: In the 250 mL three-neck flask, dissolve 5.76 g (50.0 mmol) of L-proline in 100 mL of 1 M sodium hydroxide solution (4.0 g NaOH in 100 mL water). Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0-5°C with moderate stirring.

-

Acyl Chloride Solution: Place 9.23 g (50.0 mmol) of 2-ethoxybenzoyl chloride into one of the dropping funnels.

-

Base Solution: Prepare a 2 M sodium hydroxide solution by dissolving 2.0 g of NaOH in 25 mL of water. Place this solution into the second dropping funnel.

-

-

Acylation Reaction:

-

Begin the simultaneous dropwise addition of the 2-ethoxybenzoyl chloride and the 2 M NaOH solution to the vigorously stirred, cooled L-proline solution.

-

Crucial Insight: The rate of addition should be controlled to maintain the reaction temperature below 10°C and the pH between 9 and 11.[4][6] This balance is key: too fast an addition of acyl chloride can overwhelm the base, leading to acidic conditions, while too rapid an addition of base can excessively promote hydrolysis of the acyl chloride. The entire addition process should take approximately 45-60 minutes.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a 250 mL separatory funnel. Extract the mixture with 50 mL of diethyl ether to remove any unreacted 2-ethoxybenzoyl chloride and other non-polar impurities.[1]

-

Discard the organic (upper) layer. Return the aqueous layer to a beaker and cool it in an ice-water bath.

-

While stirring, slowly and carefully acidify the cold aqueous solution by adding concentrated hydrochloric acid dropwise. The product will begin to precipitate as a white solid. Monitor the pH, continuing to add acid until the pH is approximately 2-3.[1]

-

Causality: At this acidic pH, the carboxylate anion of the product is protonated to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate.

-

Allow the suspension to stand in the ice bath for 30 minutes to maximize crystal formation.

-

-

Product Isolation:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter with two portions of 20 mL cold deionized water to remove any residual NaCl and HCl.

-

Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically in the range of 75-85%.

-

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the ethoxy group, the aromatic protons of the benzoyl moiety, and the characteristic protons of the pyrrolidine ring. Protons alpha to the carbonyl group are expected to be deshielded and resonate in the 2.0-3.0 ppm region.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum should show distinct signals for the two carbonyl carbons (amide and carboxylic acid), typically in the 160-185 ppm range, in addition to the signals for the aromatic, aliphatic, and ethoxy carbons.[8]

-

Infrared (IR) Spectroscopy: Key absorptions include a strong C=O stretching band for the amide (around 1650-1690 cm⁻¹) and another for the carboxylic acid (around 1700-1730 cm⁻¹). A broad O-H stretch for the carboxylic acid will also be present from ~2500-3300 cm⁻¹.[7][8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful acylation. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value.

References

- Schotten–Baumann reaction - Grokipedia.

- Chemistry Schotten Baumann Reaction - SATHEE.

- Schotten-Baumann Reaction - Organic Chemistry Portal.

- An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline - Benchchem.

- Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah.

- Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot.

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 4. grokipedia.com [grokipedia.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Using 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid in peptide synthesis

Application Note: High-Fidelity Incorporation of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic Acid (EBPC) in Peptide Synthesis

Part 1: Executive Summary & Strategic Utility

This compound (EBPC) is a specialized N-acylated proline derivative utilized primarily in the synthesis of peptidomimetics and pharmacologically active small molecules. Structurally, it consists of a proline core acylated at the secondary amine by a 2-ethoxybenzoyl group.

In drug development, this moiety is employed to:

-

Induce Conformational Constraints: The N-acyl proline motif acts as a strong turn inducer (typically

-turns), locking the peptide backbone into bioactive conformations. -

Enhance Metabolic Stability: The steric bulk of the ortho-ethoxy group, combined with the N-terminal capping, significantly retards proteolytic degradation by aminopeptidases.

-

Modulate Lipophilicity: The ethoxybenzoyl group increases the LogP of the peptide, potentially improving membrane permeability and oral bioavailability.

Critical Technical Challenge:

The direct coupling of EBPC to a growing peptide chain presents a high risk of racemization . Unlike urethane-protected amino acids (Fmoc/Boc), N-acyl amino acids are highly prone to forming 5(4H)-oxazolones (azlactones) upon carboxyl activation. This intermediate readily epimerizes, leading to loss of chiral integrity at the proline

Part 2: Mechanistic Insights & The Racemization Trap

To use EBPC effectively, one must understand the causality of failure. The ortho-ethoxy substituent on the benzoyl ring exerts a steric effect that, while beneficial for stability, complicates the coupling landscape.

The Oxazolone Pathway (The Danger Zone)

When the carboxylic acid of EBPC is activated (e.g., by HBTU/DIEA), the carbonyl oxygen of the N-benzoyl group can attack the activated carboxylate. This forms a cyclic oxazolone intermediate. The C-H proton at the chiral center of the oxazolone is acidic; its removal by base leads to an achiral enol, resulting in a racemic mixture (DL-EBPC) upon coupling.

Key Insight: The "Stepwise Assembly" (coupling Fmoc-Pro-OH, then acylating) is generally safer than "Fragment Condensation" (coupling pre-formed EBPC). However, if your workflow requires coupling the intact EBPC block (e.g., convergent synthesis), you must use protocols that suppress oxazolone formation.

Visualizing the Mechanism

Caption: The activation of N-acyl prolines risks oxazolone formation. Path A (Fast Coupling) is required to outcompete Path B (Racemization).

Part 3: Experimental Protocols

Protocol A: The "Safe" Route (Stepwise On-Resin Assembly)

Recommended for Solid Phase Peptide Synthesis (SPPS). This method avoids activating the sensitive N-acyl proline carboxylate entirely. Instead, the proline is coupled first (protected), and the benzoyl group is added last.

Reagents:

-

Fmoc-Pro-OH

-

2-Ethoxybenzoic acid

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure[1]

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Peptide Elongation: Couple Fmoc-Pro-OH to the resin-bound peptide using standard conditions (e.g., 3 eq Fmoc-Pro-OH, 3 eq DIC, 3 eq Oxyma in DMF for 45 min).

-

Deprotection: Remove the Fmoc group using 20% Piperidine in DMF (

min). Wash resin thoroughly with DMF ( -

Capping (Acylation):

-

Dissolve 2-Ethoxybenzoic acid (5 eq relative to resin loading) in DMF.

-

Add DIC (5 eq) and Oxyma Pure (5 eq). Note: Do not use HATU/DIEA here if possible, as the ortho-ethoxy group sterically hinders the reaction; carbodiimides often drive difficult acylations better over long times.

-

Add the mixture to the resin.

-

Incubate: Shake at room temperature for 2–4 hours. The steric bulk of the 2-ethoxy group makes this acylation slower than a standard acetyl cap.

-

-

QC: Perform a Chloranil test (for secondary amines). A negative result (no blue particles) indicates complete capping.

Protocol B: Direct Coupling of EBPC (Fragment Condensation)

Use this only if EBPC is supplied as a pre-formed building block or for solution-phase synthesis.

Objective: Couple this compound to a free amine without racemization.

Critical Parameters:

-

Base: Minimize or eliminate tertiary bases (DIEA/NMM) during activation. Bases catalyze the oxazolone enolization.

-

Activator: Use DIC/Oxyma or T3P (Propylphosphonic anhydride) . Avoid HBTU/HATU if possible, as they require base.

Procedure (Solution Phase Example):

-

Preparation: Dissolve the amine component (1.0 eq) in DCM or DMF.

-

Activation:

-

In a separate vial, dissolve EBPC (1.1 eq) in minimal DMF/DCM.

-

Add Oxyma Pure (1.1 eq).

-

Cool to 0°C.

-

Add DIC (1.1 eq). Stir for 2–5 minutes to form the active ester.

-

-

Coupling:

-

Add the pre-activated EBPC solution to the amine solution.

-

Crucial: Monitor pH. If the reaction is too slow, add TMP (2,4,6-Trimethylpyridine) (Collidine) carefully (1.0 eq). Collidine is a weaker base than DIEA and less likely to cause racemization.

-

-